molecular formula C11H13NO4S B1437839 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid CAS No. 1019539-13-9

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Cat. No. B1437839
M. Wt: 255.29 g/mol
InChI Key: GZFFGWKJXGOJFG-UHFFFAOYSA-N
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Description

“2-(Tert-butylsulfanyl)acetic acid” is an organic compound with the molecular formula C6H12O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Tert-butylsulfanyl)acetic acid” can be represented by the SMILES string CC(C)(C)Sc1ccccc1CC(O)=O . The InChI key for this compound is AZZKNJHRWWLARP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(Tert-butylsulfanyl)acetic acid” is a solid at room temperature . It has a molecular weight of 148.23 . The compound is liquid in its physical form .

Scientific Research Applications

1. [2-(tert-Butylsulfanyl)phenyl]acetic acid

  • Application : This compound is used as a building block in organic synthesis .
  • Method of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it can be used in various reactions to construct more complex organic molecules .
  • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound can help in the synthesis of a wide range of organic compounds .

2. Alkylation of p-Cresol with tert-Butyl Alcohol

  • Application : The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction because of its wide application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .
  • Method of Application : An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .
  • Results or Outcomes : The recycle performance of the catalyst was evaluated by recovery experiments, and a good result was obtained .

3. Hydrothiophene-forming thermal [3+2]-cycloadditions

  • Application : Hydrothiophene-forming thermal [3+2]-cycloadditions of 2-tert-butylsulfanylpropenoic acid derivatives .
  • Method of Application : The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information includes several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-tert-butylsulfanyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFFGWKJXGOJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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